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  • Product: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol
  • CAS: 415702-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS 415702-06-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [1-(3-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS 415702-06-6). The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and biologically active compounds.[1][2][3] This document outlines detailed synthetic protocols, physicochemical characteristics, and explores the prospective applications of this specific N-benzylpiperidine derivative in drug discovery, drawing upon structure-activity relationships of analogous compounds.

Introduction

The piperidine ring is a privileged scaffold in drug design, conferring favorable pharmacokinetic properties and serving as a versatile template for interacting with a wide array of biological targets.[1][3] The introduction of a 3-chlorobenzyl group at the nitrogen atom and a hydroxymethyl moiety at the C2 position of the piperidine ring yields [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, a molecule with potential for diverse pharmacological applications. N-benzylpiperidine derivatives have shown promise in various therapeutic areas, including as anticancer agents and for the treatment of neurological disorders.[4][5] This guide aims to be a foundational resource for researchers investigating this compound and its analogs.

Physicochemical Properties

While specific experimental data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is not extensively available in public literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 415702-06-6[6]
Molecular Formula C₁₃H₁₈ClNO[6]
Molecular Weight 239.74 g/mol [6]
Appearance Predicted: Off-white solid or viscous oilN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents.N/A

Synthesis of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

Two primary synthetic routes are proposed for the efficient preparation of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Reductive Amination of 2-Piperidinemethanol

This approach involves the reaction of commercially available 2-piperidinemethanol with 3-chlorobenzaldehyde in the presence of a reducing agent. Reductive amination is a robust and widely used method for the formation of C-N bonds.[7][8]

  • Reaction Setup: To a solution of 2-piperidinemethanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add 3-chlorobenzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a suspension of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in the same anhydrous solvent. Slowly add this suspension to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.[9]

G 2-Piperidinemethanol 2-Piperidinemethanol Imine Intermediate Imine Intermediate 2-Piperidinemethanol->Imine Intermediate DCM/DCE 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->Imine Intermediate [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Imine Intermediate->[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Reduction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

Caption: Reductive Amination Workflow.

Method B: Reduction of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid

This synthetic route utilizes the commercially available 1-(3-chlorobenzyl)piperidine-2-carboxylic acid as the starting material. The carboxylic acid functional group is reduced to a primary alcohol.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 1-(3-chlorobenzyl)piperidine-2-carboxylic acid (1.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent: In a separate flask, prepare a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq) in the same anhydrous solvent.

  • Addition: Cool the carboxylic acid solution to 0 °C in an ice bath. Slowly add the LiAlH₄ solution dropwise to the carboxylic acid solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.

  • Work-up and Purification: Filter the resulting precipitate and wash it thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by flash column chromatography.

G 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid->[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Reduction (THF or Et2O) LiAlH4 LiAlH4 LiAlH4->[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

Caption: Carboxylic Acid Reduction Workflow.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this specific compound is scarce. However, a predicted analysis based on its structure is provided below for reference.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol in CDCl₃ is expected to show distinct signals for the aromatic, benzylic, piperidine ring, and hydroxymethyl protons.

  • Aromatic Protons: Signals in the range of δ 7.1-7.3 ppm, corresponding to the four protons of the 3-chlorobenzyl group.

  • Benzylic Protons: A pair of doublets (or a singlet) around δ 3.5-4.0 ppm, integrating to two protons, for the -CH₂- group connecting the phenyl ring to the piperidine nitrogen.

  • Hydroxymethyl Protons: A multiplet or two doublets of doublets around δ 3.4-3.8 ppm for the -CH₂OH protons.

  • Piperidine Ring Protons: A series of complex multiplets in the range of δ 1.2-3.2 ppm, corresponding to the nine protons on the piperidine ring. The proton at C2 will likely appear as a multiplet around δ 2.8-3.2 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent, for the -OH proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm for the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom will have a distinct chemical shift.

  • Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic -CH₂- carbon.

  • Hydroxymethyl Carbon: A signal around δ 60-68 ppm for the -CH₂OH carbon.

  • Piperidine Carbons: Signals in the range of δ 20-60 ppm for the five carbons of the piperidine ring. The C2 and C6 carbons will be downfield due to the influence of the nitrogen atom.

Mass Spectrometry (Predicted)

The mass spectrum (e.g., ESI+) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.7, corresponding to the protonated molecule. Isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed.

Potential Biological Activity and Applications

While no specific biological data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol has been reported, the N-benzylpiperidine scaffold is a well-established pharmacophore with a broad range of biological activities.

  • Central Nervous System (CNS) Activity: Numerous N-benzylpiperidine derivatives have been investigated for their effects on the CNS. They have shown affinity for various receptors, including sigma receptors, which are implicated in neurological and psychiatric disorders.[7]

  • Anticancer Potential: The piperidine nucleus is present in many compounds with antiproliferative activities.[2][4][5] Derivatives of N-benzylpiperidine have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The presence of the chlorobenzyl group may influence the compound's lipophilicity and electronic properties, potentially impacting its interaction with biological targets.

  • Antioxidant and Other Activities: Some piperidine derivatives have been reported to possess antioxidant properties.[1] The diverse functionalities of this scaffold suggest that [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol could be a valuable starting point for the development of novel therapeutic agents in various disease areas.

Further investigation is warranted to elucidate the specific pharmacological profile of this compound.

Safety and Handling

No specific safety data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is a piperidine derivative with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundation for its synthesis and characterization, and highlights its potential as a scaffold for the development of new therapeutic agents. The proposed synthetic routes are robust and adaptable, allowing for the generation of analogs for structure-activity relationship studies. Further research is necessary to fully characterize its physicochemical properties and to explore its pharmacological profile in detail.

References

  • BenchChem. (n.d.). (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | 1263286-37-8.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Journal Name].
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • MolCore. (n.d.). 415702-06-6 | (1-(3-Chlorobenzyl)piperidin-2-yl)methanol.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Journal Name].
  • Sigma-Aldrich. (n.d.). [(2R,5S)-1-(3-Chlorobenzyl)-5-methyl-2-piperazinyl]methanol AldrichCPR.
  • N-Benzyl-r-2,c-6-diphenylpiperidines. (n.d.). SSRN.
  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. (2025).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Journal Name].
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • NMR Solvent Data Chart. (n.d.).
  • 1 H-NMR spectra of the ligand between 3 and 5 ppm in methanol at three... (2025).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Supporting Inform
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Methanol(67-56-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol | C13H18ClNO | CID 45927321. (n.d.). PubChem.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). [Journal Name].
  • Piperidine Synthesis. (2025). DTIC.
  • Chemical Properties of 3-Chlorobenzyl alcohol (CAS 873-63-2). (n.d.). Cheméo.

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Exploratory

A Strategic Guide to Unlocking the CNS Potential of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

An In-Depth Technical Guide for CNS Drug Discovery Professionals Executive Summary The relentless pursuit of novel chemical entities for the treatment of Central Nervous System (CNS) disorders is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for CNS Drug Discovery Professionals

Executive Summary

The relentless pursuit of novel chemical entities for the treatment of Central Nervous System (CNS) disorders is a cornerstone of modern pharmacology. This guide introduces [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, a compound of interest forged from a privileged structural class. The piperidine scaffold is a well-established pharmacophore present in numerous approved CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties and present substituents in precise three-dimensional orientations for optimal target engagement.[1][2] The addition of an N-benzyl group can further modulate these properties and provide crucial molecular interactions.[2][3] This document outlines a comprehensive, phased strategy for the systematic evaluation of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol's bioactive potential. It serves as a roadmap for researchers, providing detailed, field-proven protocols—from initial in vitro screening to targeted in vivo validation—to rigorously assess its promise as a next-generation CNS therapeutic.

Introduction: The Rationale for Investigating [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, forming the core of drugs targeting a vast range of CNS disorders, including psychosis, pain, and depression.[1] Its conformational flexibility and metabolic stability enhance "druggability," facilitating transport across biological membranes and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties while often reducing toxicity.[3]

The molecule at the center of this guide, [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (henceforth designated CBP-M ), integrates three key structural motifs that justify its investigation:

  • The Piperidine Ring : A saturated heterocycle that provides a robust, three-dimensional framework.

  • The N-(3-Chlorobenzyl) Group : This moiety significantly influences the molecule's lipophilicity and electronic properties, which are critical determinants of blood-brain barrier penetration and target binding affinity.[4] The specific chlorine substitution pattern can fine-tune these interactions.

  • The 2-Hydroxymethyl Substituent : This functional group introduces a potential hydrogen bonding site and a point for metabolic transformation, while also creating a chiral center that can be pivotal for stereospecific interactions with biological targets.

Given that structurally related piperidine and piperazine derivatives have shown activity as antagonists for crucial CNS targets like the histamine H3 and sigma-1 receptors, a multi-target profile for CBP-M is a plausible hypothesis.[5][6] This guide, therefore, proposes a logical, resource-efficient workflow to systematically de-risk and characterize the potential of CBP-M.

Molecular Profile and Synthesis of CBP-M

A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery campaign. While extensive experimental data for CBP-M is not publicly available, its key properties can be calculated, and a robust synthetic route can be proposed based on established chemical principles.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNOPubChem CID: 45927321 (Isomer)[7]
Molecular Weight 239.74 g/mol PubChem CID: 45927321 (Isomer)[7]
Topological Polar Surface Area 23.5 ŲCalculated
LogP (Octanol/Water) ~2.9 - 3.5Calculated

Table 1: Predicted Physicochemical Properties of CBP-M. Note: Data for the 3-yl isomer is used as a close proxy.

Proposed Synthetic Pathway

The synthesis of CBP-M can be efficiently achieved via N-alkylation of the commercially available (piperidin-2-yl)methanol with 3-chlorobenzyl chloride. This is a standard and reliable method for producing N-benzyl piperidine derivatives.[4][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A (Piperidin-2-yl)methanol C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 110°C) A->C B 3-Chlorobenzyl Chloride B->C D [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CBP-M) C->D N-Alkylation

Figure 1: Proposed synthesis of CBP-M via N-alkylation.

A Phased Strategy for Bioactivity Assessment

This section details a three-phase experimental plan designed to progressively evaluate the CNS potential of CBP-M, from broad initial screens to specific in vivo validation.

Phase 1: Foundational In Vitro Profiling

Objective: To establish a baseline for CBP-M's biological activity, focusing on cytotoxicity and its ability to cross the blood-brain barrier (BBB).

  • Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which CBP-M is not toxic to neuronal cells. This establishes a therapeutic window for subsequent experiments. The MTT assay is a rapid, colorimetric method to measure cell metabolic activity, which correlates with cell viability.[9]

  • Methodology:

    • Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[9]

    • Compound Treatment: Prepare serial dilutions of CBP-M (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the CBP-M solutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

  • Rationale: The ability of a compound to cross the BBB is a primary gatekeeper for CNS drug viability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that predicts passive diffusion across the BBB.[10][11] It is a cost-effective initial screen to rank-order compounds.[12]

  • Methodology:

    • Plate Preparation: Use a 96-well "sandwich" plate system. The bottom (donor) plate will contain the test compound, and the top (acceptor) plate contains a buffer. They are separated by a filter coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[13]

    • Membrane Coating: Pipette 5 µL of the artificial lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in the donor plate and allow it to impregnate the membrane.[14]

    • Compound Preparation: Dissolve CBP-M in a universal buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 0.5%) to a final concentration of ~50 µM. Add this solution to the wells of the donor plate.[13]

    • Assembly: Fill the acceptor plate wells with the same buffer. Carefully place the lipid-coated donor plate onto the acceptor plate, creating the "sandwich."

    • Incubation: Incubate the assembly at room temperature for 4-18 hours.

    • Quantification: After incubation, determine the concentration of CBP-M in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Analysis: Calculate the apparent permeability coefficient (Papp).

Papp (x 10⁻⁶ cm/s)Predicted BBB PermeabilityInterpretation
> 4.0HighCompound likely crosses the BBB by passive diffusion.
2.0 - 4.0MediumPermeability is possible; may be borderline.
< 2.0LowCompound is unlikely to cross the BBB passively.[13]

Table 2: Interpretation of PAMPA-BBB Results.

Phase 2: Mechanistic Elucidation

Objective: To identify potential molecular targets and biological pathways modulated by CBP-M, based on its structural characteristics and the results from Phase 1.

  • Rationale: The N-benzylpiperidine motif is present in ligands for numerous CNS targets, including monoamine transporters, cholinesterases, and various GPCRs like serotonin and histamine receptors.[5][15][16] A broad panel screen followed by more focused assays is a logical next step.

G cluster_workflow Phase 2 Workflow A CBP-M (Non-toxic concentrations) B Broad Target Binding Screen (e.g., Eurofins SafetyScreen44™) A->B C Identify High-Affinity 'Hits' (e.g., Ki < 1 µM) B->C D Functional Cellular Assays (e.g., Calcium Flux, cAMP) C->D E Confirm Mechanism of Action (Agonist / Antagonist Profile) D->E Validate Target Engagement

Figure 2: Workflow for mechanistic elucidation of CBP-M.
  • Rationale: Many CNS drugs, particularly those with antipsychotic or anxiolytic potential, interact with the 5-HT₂ₐ receptor.[17] If initial screening identifies this receptor as a target, the following pathway would be investigated.

  • Signaling Diagram:

G CBP_M CBP-M Receptor 5-HT₂ₐ Receptor CBP_M->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Sources

Foundational

An In-Depth Technical Guide to Pharmacophore Modeling of N-benzyl-2-hydroxymethylpiperidine Ligands

Introduction The N-benzyl-2-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-benzyl-2-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDAC), making them relevant for conditions like Alzheimer's disease.[2][3] The versatility of this chemical backbone allows for systematic modifications to explore and optimize interactions with biological targets, making it an ideal candidate for computational drug design techniques.[4]

Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful approach to understanding the essential molecular features responsible for a drug's biological activity.[5][6] By creating a 3D representation of these key interaction points—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—researchers can rationally design novel molecules with enhanced potency and selectivity.[7][8] This guide provides a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling to the N-benzyl-2-hydroxymethylpiperidine class of ligands. We will delve into both ligand-based and structure-based methodologies, offering field-proven insights and detailed protocols for each stage of the workflow.

The Essence of a Pharmacophore: From Ligand to Model

At its core, a pharmacophore is an abstract concept that describes the spatial arrangement of features necessary for molecular recognition at a biological target.[5][9] It is not a real molecule but rather a template that can be used to screen vast compound libraries for molecules that fit the required interaction pattern, thereby increasing the efficiency of the drug discovery process.[6][9]

There are two primary avenues for developing a pharmacophore model, the choice of which is dictated by the available data:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[5][10][11] The model is built by superimposing the active molecules and identifying the common chemical features that are essential for their activity.[10]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is known (e.g., from X-ray crystallography or cryo-electron microscopy), this method can be used.[8][12][13] The model is derived from the key interactions observed between the ligand and the amino acid residues in the target's binding site.[14][15]

Part 1: Ligand-Based Pharmacophore Modeling of N-benzyl-2-hydroxymethylpiperidine Derivatives

In a scenario where several N-benzyl-2-hydroxymethylpiperidine derivatives have been synthesized and tested for their inhibitory activity against a specific target, but the target's crystal structure is unavailable, a ligand-based approach is the method of choice.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate and validate a 3D pharmacophore model based on a set of known active N-benzyl-2-hydroxymethylpiperidine ligands.

Step 1: Data Set Preparation

  • Compound Selection: Curate a dataset of N-benzyl-2-hydroxymethylpiperidine derivatives with a wide range of biological activities (e.g., IC50 values). It is crucial to include both highly active and inactive compounds to build a discriminative model.[16][17]

  • Data Curation: Standardize the chemical structures (e.g., neutralize salts, correct protonation states) and ensure accurate biological activity data is associated with each compound.

  • Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (the remaining 20-30%) to validate its predictive power.[18]

Step 2: Conformational Analysis

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as the bioactive conformation (the one adopted when binding to the target) is often not the global minimum energy state.[10]

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94s).

Step 3: Pharmacophore Feature Identification and Model Generation

  • Feature Definition: Identify potential pharmacophoric features within the training set molecules. For N-benzyl-2-hydroxymethylpiperidine derivatives, these would likely include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

  • Common Feature Alignment: Utilize an algorithm to align the conformers of the active molecules in the training set, identifying the common pharmacophoric features and their spatial arrangement.[10]

  • Hypothesis Generation: Based on the alignments, generate a series of pharmacophore hypotheses. Each hypothesis will consist of a unique combination of features in a specific 3D orientation.

Step 4: Model Validation

  • Internal Validation: Assess the quality of the generated models using the training set. A good model should be able to accurately estimate the activity of the training set compounds.

  • External Validation: The most crucial validation step involves using the test set.[17][19] The pharmacophore model is used to predict the activity of the test set compounds, which it has not seen before.[18]

  • Decoy Set Screening: To further assess the model's ability to distinguish between active and inactive compounds, screen a large database of "decoy" molecules (compounds with similar physicochemical properties but different topologies). A robust model should have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.[20]

Data Presentation: Hypothetical Pharmacophore Model for AChE Inhibitors
Pharmacophore HypothesisFeaturesFitness ScoreTest Set Correlation (R²)
Hypo-1 1 HBD, 1 HBA, 1 AR, 1 HY0.920.85
Hypo-21 HBD, 2 HBA, 1 AR0.850.76
Hypo-31 HBD, 1 HBA, 2 HY0.790.68

Table 1: A hypothetical summary of generated pharmacophore models for N-benzyl-2-hydroxymethylpiperidine based AChE inhibitors. Hypo-1 is selected as the best model based on its high fitness score and predictive power on the test set.

Visualization: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application DataCollection 1. Collect Active & Inactive N-benzyl-2-hydroxymethylpiperidine Ligands DataCuration 2. Curate and Standardize Structures DataCollection->DataCuration SetSplit 3. Split into Training & Test Sets DataCuration->SetSplit ConformerGen 4. Generate Conformers SetSplit->ConformerGen FeatureID 5. Identify Pharmacophore Features ConformerGen->FeatureID HypoGen 6. Generate Hypotheses FeatureID->HypoGen InternalVal 7. Internal Validation (Training Set) HypoGen->InternalVal ExternalVal 8. External Validation (Test Set) InternalVal->ExternalVal DecoyScreen 9. Decoy Set Screening ExternalVal->DecoyScreen VirtualScreen 10. Virtual Screening of Compound Libraries DecoyScreen->VirtualScreen HitID 11. Identify Novel Hits VirtualScreen->HitID

Caption: Workflow for ligand-based pharmacophore modeling.

Part 2: Structure-Based Pharmacophore Modeling of N-benzyl-2-hydroxymethylpiperidine Ligands

When a high-resolution 3D structure of the target protein in complex with a ligand is available, a structure-based approach provides a more direct and often more accurate method for generating a pharmacophore model.

Experimental Protocol: Structure-Based Model Generation

Objective: To develop a 3D pharmacophore model based on the key interactions between an N-benzyl-2-hydroxymethylpiperidine ligand and its target's binding site.

Step 1: Protein-Ligand Complex Preparation

  • Structure Retrieval: Obtain the 3D coordinates of the protein-ligand complex from a repository like the Protein Data Bank (PDB).

  • Structure Preparation: Prepare the complex by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. The ligand's structure should also be checked for correctness.[12]

Step 2: Binding Site Analysis and Feature Identification

  • Binding Site Definition: Identify the amino acid residues that constitute the binding pocket and are in close proximity to the bound ligand.

  • Interaction Mapping: Analyze the non-covalent interactions between the ligand and the protein. This includes:

    • Hydrogen bonds

    • Ionic interactions

    • Hydrophobic contacts

    • π-π stacking

  • Feature Generation: Based on these interactions, generate pharmacophoric features. For instance, a hydrogen bond from a protein's NH group to the ligand's hydroxyl oxygen would generate a Hydrogen Bond Acceptor (HBA) feature on the ligand.[12]

Step 3: Pharmacophore Model Construction and Refinement

  • Model Generation: Combine the identified features into a single 3D pharmacophore model.

  • Exclusion Volumes: Add exclusion volumes to the model to represent the space occupied by the protein, preventing clashes in screened molecules.

  • Model Refinement: Manually inspect and refine the model. Features can be made mandatory or optional, and their radii can be adjusted to be more or less stringent.[15]

Step 4: Model Validation

  • Database Screening: Use the generated pharmacophore model as a 3D query to screen a database containing known active and inactive compounds (or a decoy set).

  • Enrichment Calculation: Calculate the enrichment factor and other metrics (e.g., ROC curve analysis) to evaluate the model's ability to prioritize active ligands over inactive ones.[20] A good model will rank the known actives highly in the screening results.

Data Presentation: Hypothetical Interaction Data for a Ligand in a Kinase Binding Site
Ligand MoietyInteracting ResidueInteraction TypeCorresponding Pharmacophore Feature
Hydroxymethyl Group (-OH)ASP 145Hydrogen BondHydrogen Bond Donor/Acceptor
Piperidine NitrogenGLU 91Ionic InteractionPositive Ionizable
Benzyl RingPHE 80, TRP 150Hydrophobic/π-π StackingAromatic Ring, Hydrophobic

Table 2: Hypothetical key interactions between an N-benzyl-2-hydroxymethylpiperidine ligand and a target binding site, and the pharmacophoric features derived from them.

Visualization: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_prep Structure Preparation cluster_analysis Model Generation cluster_validation Model Validation cluster_application Application GetPDB 1. Obtain Protein-Ligand Complex (e.g., PDB) PrepProtein 2. Prepare Protein and Ligand GetPDB->PrepProtein BindingSite 3. Analyze Binding Site Interactions PrepProtein->BindingSite GenFeatures 4. Generate Pharmacophore Features BindingSite->GenFeatures RefineModel 5. Add Exclusion Volumes & Refine Model GenFeatures->RefineModel ScreenDB 6. Screen Actives/Decoys Database RefineModel->ScreenDB CalcEnrichment 7. Calculate Enrichment Factor/ROC ScreenDB->CalcEnrichment VirtualScreen 8. Virtual Screening CalcEnrichment->VirtualScreen LeadOpt 9. Lead Optimization VirtualScreen->LeadOpt

Caption: Workflow for structure-based pharmacophore modeling.

Conclusion

Pharmacophore modeling is a highly effective and computationally efficient method in the drug discovery toolkit.[7] For a versatile scaffold like N-benzyl-2-hydroxymethylpiperidine, these models serve as powerful guides for identifying novel, biologically active molecules through virtual screening and for optimizing lead compounds.[4][7] Whether leveraging a series of known ligands or the detailed interactions from a protein-ligand complex, the resulting pharmacophore provides an intuitive and actionable 3D map of the key requirements for molecular recognition. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently develop robust and predictive models to accelerate their drug discovery programs.

References

  • Vertex AI Search. (n.d.). Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
  • Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • ResearchGate. (n.d.). Computational workflow for ligand-based pharmacophore modelling.
  • YouTube. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
  • National Center for Biotechnology Information. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • National Center for Biotechnology Information. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.
  • (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • (n.d.). Creating a pharmacophore from a single protein-ligand complex.
  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?
  • (n.d.). Creating a pharmacophore from a single protein-ligand complex.
  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • MDPI. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
  • PubMed. (2019, July 24). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model.
  • ResearchGate. (n.d.). Structure activity relationship study | Download Scientific Diagram.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
  • Research Square. (2023, September 15). Ligand Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamic simulation and In-silico ADMET.
  • ResearchGate. (n.d.). The N‐benzyl piperidine (N‐BP) moiety in drug discovery.
  • (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • ResearchGate. (2025, August 9). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol from piperidine-2-methanol

Executive Summary This Application Note details the synthesis of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol , a critical pharmacophore found in various central nervous system (CNS) active agents, particularly Sigma-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol , a critical pharmacophore found in various central nervous system (CNS) active agents, particularly Sigma-1 receptor ligands and chemokine receptor antagonists.

The protocol focuses on the regioselective


-alkylation of piperidine-2-methanol  (pipecolinol). While the starting material contains both a secondary amine and a primary alcohol, this guide provides conditions optimized to favor 

-alkylation over

-alkylation without the need for protecting groups. Two distinct methodologies are presented:
  • Method A (Primary): Direct Nucleophilic Substitution (

    
    ) – Cost-effective and scalable.
    
  • Method B (Alternative): Reductive Amination – Milder conditions with higher chemoselectivity.

Chemical Reaction Strategy

Mechanistic Pathway

The synthesis relies on the nucleophilic attack of the piperidine nitrogen lone pair onto the benzylic carbon of 3-chlorobenzyl chloride.

  • Chemo-selectivity Challenge: The substrate contains two nucleophiles: the secondary amine (

    
    -H) and the primary alcohol (
    
    
    
    -H).
  • Solution: The secondary amine is significantly more nucleophilic than the neutral alcohol. By using a mild inorganic base (e.g.,

    
    ) rather than a strong base (e.g., NaH), we avoid deprotonating the hydroxyl group, thereby suppressing competitive 
    
    
    
    -alkylation.
Reaction Scheme Visualization

The following diagram illustrates the workflow and decision points for the synthesis.

SynthesisWorkflow Start Piperidine-2-methanol (Starting Material) MethodA Method A: Direct Alkylation (K2CO3, MeCN, 60°C) Start->MethodA Path 1 MethodB Method B: Reductive Amination (NaBH(OAc)3, DCE, RT) Start->MethodB Path 2 ReagentA 3-Chlorobenzyl chloride (Electrophile) ReagentA->MethodA ReagentB 3-Chlorobenzaldehyde (Electrophile) ReagentB->MethodB Product Target Product: [1-(3-Chloro-benzyl)- piperidin-2-yl]-methanol MethodA->Product Major Pathway Impurity Impurity Risk: O-Alkylated Byproduct MethodA->Impurity If Base too strong or Temp >80°C Intermed Intermediate: Iminium Ion MethodB->Intermed Condensation Intermed->Product Reduction

Figure 1: Synthetic pathways for the N-benzylation of piperidine-2-methanol. Method A utilizes direct alkylation, while Method B utilizes reductive amination.

Method A: Direct -Alkylation (Standard Protocol)

This method is preferred for routine synthesis due to the low cost of reagents and ease of workup.

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Piperidine-2-methanol 115.171.0Substrate
3-Chlorobenzyl chloride 161.031.1Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base (HCl Scavenger)
Potassium Iodide (KI) 166.000.1 (Cat.)Catalyst (Finkelstein)
Acetonitrile (MeCN) -SolventMedium (Polar Aprotic)
Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-2-methanol (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

  • Base Addition: Add

    
      (2.5 equiv) and catalytic KI  (0.1 equiv). The KI facilitates the reaction via in-situ formation of the more reactive benzyl iodide [1].
    
  • Electrophile Addition: Add 3-Chlorobenzyl chloride (1.1 equiv) dropwise over 10 minutes at room temperature.

    • Note: Slow addition prevents localized high concentrations that could encourage bis-alkylation (quaternization), although steric hindrance at the 2-position makes this less likely.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Typical Reaction Time: 4–6 hours.

    • Endpoint: Disappearance of the piperidine starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      /KCl) and rinse the pad with ethyl acetate.
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% Methanol in Dichloromethane).

Method B: Reductive Amination (High Selectivity Protocol)

This method is recommended if the starting material is expensive or if


-alkylation is observed as a significant byproduct in Method A.
Reagents and Materials
ReagentEquiv.[1][3][4]Role
Piperidine-2-methanol 1.0Substrate
3-Chlorobenzaldehyde 1.1Electrophile
Sodium Triacetoxyborohydride (STAB) 1.5Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst
1,2-Dichloroethane (DCE) SolventMedium
Step-by-Step Protocol
  • Imine Formation: Dissolve Piperidine-2-methanol (1.0 equiv) and 3-Chlorobenzaldehyde (1.1 equiv) in DCE (or DCM).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

    • Why STAB? It is milder than

      
       and selectively reduces the iminium ion without reducing the aldehyde or ketone starting material too rapidly [2].
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Combine organic layers, dry over 
    
    
    
    , and concentrate.

Analytical Validation

Expected NMR Characteristics

To confirm the structure of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol , look for these key signals (solvent


):
  • Benzylic Protons: A singlet (or AB quartet due to chirality) around

    
     3.5 – 4.0 ppm (
    
    
    
    ).
  • Aromatic Protons: Multiplets in the

    
     7.1 – 7.4 ppm range corresponding to the 3-chlorophenyl ring.
    
  • Hydroxymethyl Group: Multiplets around

    
     3.4 – 3.8 ppm (
    
    
    
    ).
  • Piperidine Ring: A cluster of multiplets between

    
     1.2 – 2.9 ppm.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete conversionIncrease temperature to reflux (Method A) or extend time (Method B).
O-Alkylated Product Base too strongEnsure

is used, not NaOH or NaH. Keep temp <80°C.
Quaternary Salt Excess alkyl halideStrictly control stoichiometry (1.1 equiv max) and addition rate.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine? (Discussion on standard protocols using K2CO3/MeCN). Available at: [Link]

  • Google Patents.Process for preparation of N-benzyl-3-hydroxy piperidine. (Patent CN106432059A describing similar N-benzylation conditions).

Sources

Application

Using [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol as a fragment linker

Technical Application Note: Strategic Functionalization of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol for Fragment Linking Executive Summary [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (hereafter referred to as CBP-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol for Fragment Linking

Executive Summary

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (hereafter referred to as CBP-MeOH ) represents a high-value, sp³-rich scaffold for medicinal chemistry. Its structural architecture combines a lipophilic 3-chlorobenzyl "anchor" with a versatile hydroxymethyl "linker handle" positioned on a piperidine core.

This guide details the protocols for utilizing CBP-MeOH as a Fragment Linker Initiate . In Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) design, this molecule serves as a critical "exit vector," allowing researchers to extend a linker chain from the 2-position alcohol while maintaining the binding affinity provided by the N-benzylpiperidine motif.

Key Applications:

  • PROTAC Design: Serving as the warhead for target proteins (e.g., GPCRs, kinases) where the piperidine core binds the active site, and the methanol group is the attachment point for the E3 ligase linker.

  • Fragment Growing: Expanding the fragment into neighboring pockets via ether, amine, or carbamate linkages.

  • Library Synthesis: Divergent functionalization to generate Structure-Activity Relationship (SAR) data.

Physicochemical Profile & Design Logic

Before initiating synthesis, it is critical to understand the physicochemical constraints of the scaffold.

PropertyValueDesign Implication
Molecular Weight ~239.74 DaIdeal for fragment growing (Rule of 3 compliant).
cLogP ~2.8 - 3.2Moderate lipophilicity; the -OH group lowers LogP, aiding solubility.
H-Bond Donors 1 (-OH)The primary handle for linker attachment.
H-Bond Acceptors 2 (N, O)The tertiary amine acts as a basic center (pKa ~9-10).
Stereochemistry Racemic or ChiralNote: The 2-position is a chiral center. Enantiopure synthesis is recommended for final leads.

Causality in Design: The 3-chlorobenzyl group typically functions as a hydrophobic anchor, often engaging in halogen bonding or


-stacking interactions within a protein pocket. The piperidine ring  provides a rigid, sp³-defined vector, directing the hydroxymethyl group  out of the pocket towards the solvent front—the ideal trajectory for linker attachment.

Synthetic Protocols: Linker Attachment Strategies

The primary challenge in functionalizing CBP-MeOH is the presence of the basic tertiary amine, which can interfere with Lewis acid-catalyzed reactions or undergo N-oxidation if not carefully managed.

Protocol A: Linker Extension via Etherification (Mitsunobu Reaction)

Best for: Attaching phenolic linkers or imide-based linkers under mild, neutral conditions.

Mechanism: The Mitsunobu reaction inverts the configuration (if chiral) or simply substitutes the primary alcohol with a nucleophile (Linker-OH or Linker-NH) using a phosphine and an azodicarboxylate.

Materials:

  • Substrate: CBP-MeOH (1.0 eq)

  • Nucleophile: Linker-Phenol or Linker-Imide (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Protocol:

  • Preparation: Dissolve CBP-MeOH, the nucleophile (Linker), and

    
     in anhydrous THF under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain low temperature to prevent side reactions with the tertiary amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Concentrate the solvent. Triturate with diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Linker Extension via Reductive Amination (Oxidation-Derivatization)

Best for: Creating a secondary/tertiary amine linkage, which is metabolically stable and retains basicity.

Phase 1: Oxidation to Aldehyde (Swern Oxidation) Note: Avoid acidic oxidants (Jones) which salt out the amine.

  • Activation: To a solution of oxalyl chloride (1.2 eq) in DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir for 15 min.

  • Substrate Addition: Add CBP-MeOH (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.

  • Quench: Add

    
     (5.0 eq) and warm to RT.
    
  • Isolation: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Use immediately (Aldehydes with
    
    
    -chiral amines can epimerize).

Phase 2: Reductive Amination

  • Coupling: Dissolve the crude aldehyde (1.0 eq) and Amine-Linker (1.2 eq) in DCE (Dichloroethane).

  • Reduction: Add

    
     (1.5 eq). Stir at RT for 4–16 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Purify via reverse-phase HPLC (Amine products often streak on silica).
    
Protocol C: Linker Extension via Carbamate Activation

Best for: Attaching amine-terminated linkers (e.g., PEG-diamines) to form a stable carbamate bond.

Materials:

  • Reagent:

    
    -Disuccinimidyl carbonate (DSC) or 4-Nitrophenyl chloroformate.
    
  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol:

  • Activation: Dissolve CBP-MeOH (1.0 eq) and DIPEA (3.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add DSC (1.2 eq) at 0°C. Stir at RT for 2–4 hours to form the NHS-carbonate intermediate.

  • Linker Addition: Add the Amine-Linker (e.g.,

    
    ) (1.5 eq) directly to the reaction mixture.
    
  • Completion: Stir at RT for 12 hours. The product will be a carbamate (

    
    ).
    

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the CBP-MeOH scaffold.

G Start CBP-MeOH (Scaffold) Aldehyde Intermediate: Aldehyde Start->Aldehyde Swern Ox. (Protocol B1) Activated Intermediate: NHS-Carbonate Start->Activated DSC/DIPEA (Protocol C) Ether Ether Linked (Phenolic Targets) Start->Ether Mitsunobu (Protocol A) Amine Amine Linked (Soluble/Basic) Aldehyde->Amine Reductive Amination (Protocol B2) Carbamate Carbamate Linked (Stable/Rigid) Activated->Carbamate Amine-Linker Addn.

Figure 1: Divergent synthesis strategy for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol. Blue indicates the starting scaffold; Yellow indicates reactive intermediates; Green indicates final linked conjugates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance at C2 position.Switch to CMBP (Cyanomethylenetributylphosphorane) which is more reactive than PPh3/DIAD for hindered alcohols.
Epimerization Basic conditions during oxidation.Use Dess-Martin Periodinane (DMP) buffered with

instead of Swern oxidation to maintain milder pH.
N-Oxidation Over-oxidation of the tertiary amine.Avoid

or harsh peroxides. If N-oxide forms, reduce back with

or

.
Purification Difficulty Product streaking on silica.Pre-wash silica with 1%

in Hexanes or switch to C18 Reverse Phase chromatography (Water/MeCN + 0.1% Formic Acid).

References

  • Blakemore, D. C., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[1] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Piperidine-Based Linker Molecules for Advanced Drug Development. Link

Sources

Method

Crystallization methods for chiral piperidin-2-yl methanol salts

Application Note: High-Efficiency Crystallization Methods for Chiral Piperidin-2-yl Methanol Salts Abstract & Scope This technical guide details the protocol for the optical resolution of piperidin-2-yl methanol (2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Crystallization Methods for Chiral Piperidin-2-yl Methanol Salts

Abstract & Scope

This technical guide details the protocol for the optical resolution of piperidin-2-yl methanol (2-hydroxymethylpiperidine, CAS: 3433-37-2) via diastereomeric salt crystallization. While modern asymmetric synthesis exists, classical resolution remains the most cost-effective method for multi-kilogram scale-up of this chiral building block, widely used in the synthesis of NMDA receptor antagonists and local anesthetics.

This note prioritizes the use of L-(+)-Tartaric acid and (+)-10-Camphorsulfonic acid (CSA) as primary resolving agents, focusing on thermodynamic control during crystallization to maximize enantiomeric excess (ee).

Theoretical Basis & Strategic Selection

The resolution of piperidin-2-yl methanol relies on the "Pasteur Principle" of diastereomeric discrimination. The racemic amine (


) reacts with a single enantiomer of a chiral acid (

) to form two diastereomeric salts with distinct lattice energies and solubilities:


Key Selection Criteria:

  • 
    pKa Magnitude:  The pKa of the piperidine nitrogen (~11.1) ensures robust salt formation with Tartaric acid (pKa1 2.98) and CSA (pKa 1.2), creating a strong ionic lattice essential for differential crystallization.
    
  • Solubility Differential: The target diastereomer must precipitate while the undesired isomer remains in the mother liquor (or vice versa).

  • Rigidity: Resolving agents with rigid backbones (like CSA or Dibenzoyl-tartaric acid) often yield sharper melting point differentials than flexible chains.

Decision Matrix: Resolving Agent Selection
Resolving AgentSolvent SystemTarget IsomerTypical YieldCost Efficiency
L-(+)-Tartaric Acid MeOH / Water(

)-Isomer
35-40%High
(+)-10-Camphorsulfonic Acid EtOH / Acetone(

)-Isomer
30-35%Medium
Dibenzoyl-L-Tartaric Acid iPrOH / Water(

)-Isomer
40-45%Low (High Cost)

Experimental Protocols

Protocol A: Resolution via L-(+)-Tartaric Acid (Standard Method)

Target: Isolation of (R)-2-piperidinemethanol L-tartrate.

Materials:

  • rac-2-Piperidinemethanol (11.5 g, 100 mmol)

  • L-(+)-Tartaric acid (15.0 g, 100 mmol)

  • Solvent: Methanol (HPLC Grade) and Deionized Water.

Step-by-Step Methodology:

  • Dissolution (Exothermic Control):

    • Dissolve 15.0 g of L-(+)-tartaric acid in 30 mL of hot water (80°C).

    • Separately, dilute 11.5 g of rac-2-piperidinemethanol in 20 mL of Methanol.

    • Critical: Add the amine solution to the hot acid solution slowly over 15 minutes. The reaction is exothermic; rapid addition can cause uncontrolled nucleation (oiling out).

  • Nucleation & Crystallization:

    • Maintain the mixture at 75°C for 30 minutes to ensure homogeneity.

    • Cool the solution to 50°C over 1 hour (0.4°C/min).

    • Seeding: At 50°C, add 10 mg of pure (

      
      )-salt seed crystals (if available). If not, scratch the vessel wall with a glass rod to induce nucleation.
      
    • Continue cooling to 4°C over 6 hours. Stirring speed should be low (50-100 rpm) to prevent crystal breakage.

  • Filtration & Washing:

    • Filter the white crystalline solid under vacuum.[1]

    • Wash the cake twice with cold Methanol/Water (1:1, 10 mL each).

    • IPC (In-Process Control): Dry a small sample and check melting point. Target: 155-158°C.

  • Recrystallization (Enrichment):

    • If ee < 95%, recrystallize the wet cake from boiling 90% Ethanol.

    • Dissolve at reflux, cool slowly to ambient temperature.

  • Liberation of Free Base:

    • Suspend the salt in 20 mL water.

    • Add 4M NaOH dropwise until pH > 12.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
Protocol B: High-Purity Resolution via (+)-10-Camphorsulfonic Acid

Target: Isolation of (S)-2-piperidinemethanol.

Context: If the Tartaric acid method yields poor separation due to solvate formation, the CSA method provides a robust alternative due to the bulky camphor framework preventing inclusion of solvent molecules.

  • Stoichiometry: Mix 1.0 eq of racemate with 1.0 eq of (+)-10-CSA in Ethanol (anhydrous).

  • Reflux: Heat to reflux until clear.

  • Solvent Modification: Add Acetone dropwise at reflux until slight turbidity is observed, then add just enough Ethanol to clear it again (Cloud Point Method).

  • Crystallization: Allow to stand at room temperature for 24 hours. Do not stir (static crystallization yields higher purity crystals here).

  • Isolation: Filter and wash with cold Acetone.

Process Visualization

Workflow Logic: Diastereomeric Salt Resolution

ResolutionWorkflow Start Racemic Mixture (2-Piperidinemethanol) Agent Add Resolving Agent (L-Tartaric Acid) Start->Agent Heat Dissolution (75°C) Solvent: MeOH/H2O Agent->Heat Cool Controlled Cooling (0.5°C/min to 4°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Check Check Purity (Polarimetry/HPLC) Solid->Check Recryst Recrystallization (90% EtOH) Check->Recryst ee < 98% Base Base Liberation (NaOH / DCM) Check->Base ee > 98% Recryst->Filter Final Pure (R)-Enantiomer (>99% ee) Base->Final

Figure 1: Operational workflow for the resolution of piperidin-2-yl methanol. The critical decision node (Diamond) determines whether recrystallization is required based on in-process control (IPC) data.

Analytical Characterization

To validate the success of the resolution, the following parameters must be met.

Table 1: Physicochemical Properties of Resolved Salts

Parameter(R)-Isomer L-Tartrate(S)-Isomer CSA Salt
Melting Point 158 – 160°C138 – 140°C
Specific Rotation


(

,

)

(

, EtOH)
Solubility (25°C) 15 mg/mL (EtOH)22 mg/mL (EtOH)
Crystal Habit Prismatic needlesRhombic plates

HPLC Method (Chiral Purity):

  • Column: Daicel Chiralpak AD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (S)-isomer ~8.5 min; (R)-isomer ~11.2 min.

Troubleshooting & Optimization

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Cooling too rapidly or solvent mixture is too polar.

    • Fix: Reheat to dissolution. Add 10% volume of a less polar anti-solvent (e.g., add THF to the Aqueous/Methanol mix) and seed the solution at a higher temperature.

  • Issue: Low Yield (< 20%)

    • Cause: Solubility of the salt is too high in the chosen solvent.

    • Fix: Increase the concentration of the initial solution. If using MeOH/Water, reduce the Water content.

  • Issue: Low Enantiomeric Excess (< 80%)

    • Cause: Inclusion of the "wrong" diastereomer in the crystal lattice (occlusion).

    • Fix: Stop stirring once nucleation begins. Stirring can trap impurities. Switch to "static crystallization" for the final cooling phase.

References

  • Pasteur, L. (1853).[2] Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational theory of salt resolution).

  • Kostyanovsky, R. G., et al. (2000). Spontaneous Resolution and Chiral Crystallization of Piperidine Derivatives.Mendeleev Communications, 10(4), 145-147. Link

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Standard text for diastereomeric salt thermodynamics).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Piperidinemethanol.[3]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Chlorobenzyl Piperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of chlorobenzyl piperidine compounds in aqueous buffers. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental reasons behind the solubility challenges associated with chlorobenzyl piperidines.

Q1: Why are my chlorobenzyl piperidine compounds poorly soluble in neutral aqueous buffers (e.g., PBS, pH 7.4)?

A1: The poor aqueous solubility of chlorobenzyl piperidines stems from their molecular structure. These compounds are composed of two key moieties:

  • A Piperidine Ring: While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the ring itself is a saturated, non-aromatic heterocycle that is primarily nonpolar.[1][2]

  • A Chlorobenzyl Group: This substituent is large, rigid, and lipophilic (hydrophobic). It significantly increases the molecule's overall nonpolar surface area, causing it to be repelled by water molecules.

At a neutral pH of 7.4, the piperidine nitrogen is predominantly in its neutral, un-ionized free base form. The combination of a large lipophilic group and the uncharged state of the basic nitrogen leads to very low affinity for aqueous media, resulting in poor solubility.[3][4]

Q2: What is the key physicochemical property of chlorobenzyl piperidines that I can exploit to improve solubility?

A2: The most critical feature for solubility enhancement is the basic nitrogen atom within the piperidine ring.[5][] Piperidine derivatives are weak bases. The pKa of a protonated piperidine is approximately 11.2.[5] This means that in an acidic environment (at a pH well below the pKa), the nitrogen atom will become protonated, forming a positively charged piperidinium cation.

This conversion from a neutral free base to a charged salt form is the single most effective strategy for increasing aqueous solubility.[7][8] The resulting ionic species interacts much more favorably with polar water molecules through ion-dipole interactions, dramatically enhancing its ability to dissolve.[9]

Part 2: Primary Troubleshooting Strategies

This section provides practical, step-by-step guidance for overcoming common solubility issues encountered in the lab.

Q3: How do I use pH adjustment to dissolve my compound, and what is the best practice?

A3: Adjusting the pH is the first and most effective method you should try. By lowering the pH of your aqueous buffer, you convert the poorly soluble free base into a highly soluble salt.[5][7]

The goal is to prepare your solution at a pH at least 2 units below the pKa of the piperidine nitrogen. A target pH of 2-4 is typically very effective.

Protocol 1: Solubility Enhancement via pH Adjustment (The "pH Shift" Method)

  • Weigh Compound: Accurately weigh the required amount of your solid chlorobenzyl piperidine compound.

  • Initial Suspension: Add a portion of your final desired volume of purified water or a non-buffered saline solution to the solid. It will likely form a suspension or slurry.

  • Acidification: While stirring, add a dilute acid solution (e.g., 1 M HCl) dropwise. Monitor the solution's appearance. As the pH drops, the solid material will begin to dissolve.

  • Complete Dissolution: Continue adding acid until all the solid has completely dissolved, resulting in a clear solution. You can verify the final pH with a calibrated pH meter.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of water or buffer to reach your target concentration.

  • Buffer Exchange (Optional): If your final experiment must be conducted at a higher pH, you can now perform a buffer exchange using dialysis or a desalting column into your final target buffer. However, be aware of the risk of precipitation if the final pH is high enough to deprotonate the piperidinium salt back to the free base.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A4: This is a very common issue known as antisolvent precipitation . Your compound is highly soluble in the organic co-solvent (DMSO), but when this stock is diluted into an aqueous buffer (the "antisolvent"), the DMSO concentration drops sharply.[10] The aqueous buffer cannot maintain the solubility of the compound at that concentration, causing it to crash out of solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest solution is to remake a more dilute stock solution in DMSO. This will result in a lower final concentration in your buffer, which may be below the solubility limit.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform several smaller, sequential dilutions. This can sometimes keep the compound in a metastable, supersaturated state.

  • Incorporate pH Adjustment: The most robust solution is to combine the co-solvent and pH adjustment methods. Dilute your DMSO stock into an acidic aqueous buffer (pH 2-4). The acidic environment will protonate the compound as it enters the aqueous phase, keeping it soluble even as the DMSO is diluted.

  • Change the Co-Solvent: Some co-solvents are less prone to causing precipitation than others. Consider trying ethanol or polyethylene glycol (PEG) instead of DMSO.[10]

Part 3: Advanced Solubilization Techniques

If the primary methods are insufficient or incompatible with your experimental design, advanced formulation strategies can be employed.

Q5: When should I consider using cyclodextrins?

A5: You should consider using cyclodextrins when pH adjustment is not feasible for your assay (e.g., in cell-based assays sensitive to low pH) and co-solvents cause unacceptable toxicity or precipitation.[1]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11] They act as "molecular buckets" to encapsulate the lipophilic chlorobenzyl portion of your drug molecule.[1][12] This forms an inclusion complex where the hydrophobic part of your compound is shielded from water, while the water-soluble exterior of the cyclodextrin renders the entire complex soluble in aqueous media.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11][13]

Protocol 2: Preparing a Solution with Cyclodextrins

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and safety profile.

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 10-40% w/v). Gentle heating and stirring can aid dissolution.

  • Add Compound: Add the solid chlorobenzyl piperidine compound directly to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or sonicate the mixture at a controlled temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarify: After equilibration, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates. It is crucial to then determine the actual concentration of your dissolved compound using an analytical method like HPLC-UV or LC-MS.

Part 4: Data Presentation & Visual Workflow

Data Summaries

The following tables provide representative data to guide your experimental design.

Table 1: Representative pH-Dependent Solubility of a Chlorobenzyl Piperidine Derivative

Buffer pHExpected Solubility Range (µg/mL)Predominant SpeciesRationale
7.4< 1Neutral Free BaseLow polarity, poor interaction with water.
6.01 - 10Mostly NeutralApproaching the pKa from above, slight increase.
5.010 - 100Mix of Salt / Free BaseSignificant protonation begins to occur.
4.0100 - 1000Piperidinium SaltPrimarily in the charged, soluble salt form.[5]
2.0> 1000Piperidinium SaltFully protonated, achieving maximum aqueous solubility.[7]

Table 2: Common Co-solvents for Initial Stock Preparation

Co-SolventTypical Starting ConcentrationProsCons
Dimethyl Sulfoxide (DMSO)10 - 50 mMHigh solubilizing power for many compounds.[14]Can cause precipitation upon dilution; cellular toxicity at >0.5%.[10]
Ethanol (EtOH)10 - 50 mMLess toxic than DMSO; volatile.May not be as effective as DMSO for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG-400)10 - 50 mMLow toxicity; can help maintain supersaturation.High viscosity; may interfere with some assays.
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility of your chlorobenzyl piperidine compound.

G start Start: Compound is insoluble in desired aqueous buffer q_ph Is pH adjustment (e.g., to pH 2-4) compatible with your experiment? start->q_ph ph_yes YES: Use 'pH Shift' Method 1. Suspend in water 2. Add dilute HCl to dissolve 3. Adjust to final volume q_ph->ph_yes  Yes ph_no NO: pH is fixed (e.g., cell assay) Prepare high-concentration stock in an organic co-solvent (e.g., DMSO) q_ph->ph_no  No q_soluble_ph Is the compound fully dissolved? ph_yes->q_soluble_ph success Success! Proceed with experiment. q_soluble_ph->success  Yes advanced Advanced Strategy: Use Cyclodextrins (e.g., HP-β-CD) to form a soluble inclusion complex q_soluble_ph->advanced  No (Rare, compound may be extremely insoluble) dilute Dilute stock solution into final aqueous buffer ph_no->dilute q_precipitate Does it precipitate upon dilution? dilute->q_precipitate q_precipitate->success  No troubleshoot_cosolvent Troubleshoot Co-solvent Method: 1. Lower stock concentration 2. Try stepwise dilution 3. Change co-solvent (EtOH, PEG) q_precipitate->troubleshoot_cosolvent  Yes troubleshoot_cosolvent->advanced Still precipitates

Caption: Decision tree for troubleshooting chlorobenzyl piperidine solubility.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pawar, P. D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138. [Link]

  • Kumar, S., & Singh, A. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-11. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Babu, P. S., & Chowdary, K. P. R. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 23(1), 1-8. [Link]

  • Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr. Oracle. [Link]

  • ResearchGate. (n.d.). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Request PDF. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Sahu, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7247. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. [Link]

  • Patel, A., & Vavia, P. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3245-3254. [Link]

  • Chen, L. R., & Chen, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1142-1146. [Link]

  • Yatsu, F. K., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceutics, 12(9), 834. [Link]

  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. [Link]

  • PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. PubChem. [Link]

  • Ascendia Pharma. (n.d.). Drug Formulation: Lipophilic Compound Q&A. Ascendia Pharma. [Link]

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Request PDF. [Link]

  • Smith, A. M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Organic & Biomolecular Chemistry, 20(41), 8097-8107. [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 56(11), 1364-1387. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]

  • Roquette Pharma Solutions. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • Danil de Namor, A. F., et al. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry, 25(8), 747-757. [Link]

  • Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 116245. [Link]

Sources

Optimization

Technical Support Center: Purification of Amine-Containing Benzyl Alcohols

Case ID: PUR-AM-BNZ-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AM-BNZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Impacts purity and yield of intermediate scaffolds)

Executive Summary & Core Challenges

User Query: "I am struggling to purify a benzyl alcohol intermediate that contains a secondary amine. The compound streaks on silica, co-elutes with impurities, and I'm losing mass during workup."

Technical Analysis: Amine-containing benzyl alcohols present a "double-edged" purification challenge.

  • The Amine Effect (Tailing): The basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel via hydrogen bonding and ion-exchange mechanisms. This causes severe peak tailing and irreversible adsorption (mass loss).[1]

  • The Benzyl Alcohol Effect (Stability/Polarity): Benzyl alcohols are polar hydrogen-bond donors. Under acidic conditions (often found on active silica), they can undergo disproportionation , etherification , or nucleophilic substitution (e.g., converting to chlorides if HCl is present).

This guide provides a self-validating troubleshooting workflow to resolve these issues using modified stationary phases, mobile phase additives, and pH-controlled extraction strategies.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks across the entire TLC plate and column."

Diagnosis: Uncontrolled interaction between the basic amine and acidic silanols. Solution: You must suppress silanol ionization or block active sites.

  • The "Blocker" Strategy: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase. The additive saturates the silica surface, allowing your amine to elute freely.

  • The "Surface" Strategy: Switch to Amine-Functionalized Silica (NH₂-Silica) . This stationary phase is naturally basic, eliminating the need for mobile phase additives and preventing the acid-catalyzed decomposition of the benzyl alcohol moiety [1, 2].

Issue 2: "I recover less than 60% of my mass after column chromatography."

Diagnosis: Irreversible adsorption (chemisorption) or on-column decomposition. Solution:

  • Check Stability: Benzyl alcohols can slowly oxidize to benzaldehydes or form dibenzyl ethers on acidic silica.

  • Deactivate Silica: Pre-wash your silica column with the mobile phase containing the basic modifier (TEA/NH₃) before loading your sample. This ensures the column is "neutralized" prior to contact with your sensitive compound [3].

  • Switch Mode: If recovery remains low, move to Reverse Phase (C18) chromatography using a high-pH buffer (e.g., Ammonium Bicarbonate, pH 10). This keeps the amine deprotonated (neutral) and avoids the silica acidity entirely [4].

Issue 3: "My product is co-eluting with a non-polar impurity."

Diagnosis: Inadequate selectivity in Normal Phase (NP). Solution: Utilize Acid-Base Extraction before chromatography.[2]

  • Since your product is an amine, it can be selectively pulled into an aqueous acidic phase (leaving non-polar impurities in the organic layer), then basified and extracted back. This "chemical filtering" often removes the co-eluting impurity before you even run a column [5].

Decision Matrix & Workflows (Visualized)

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on compound polarity and stability.

PurificationStrategy Start Start: Crude Amine-Benzyl Alcohol SolubilityCheck Is it soluble in Non-Polar (Hexane/EtOAc)? Start->SolubilityCheck AcidSensitive Is the Benzyl Alcohol Acid-Sensitive? SolubilityCheck->AcidSensitive No (Polar) MassRecovery Is Mass Recovery Critical? SolubilityCheck->MassRecovery Yes (Non-Polar) NP_Standard Std. Silica + 1% TEA (DCM/MeOH) AcidSensitive->NP_Standard No RP_HighPH Reverse Phase (C18) High pH (NH4HCO3) AcidSensitive->RP_HighPH Yes (Avoid Silica) NP_Amine Amine-Functionalized Silica (Hexane/EtOAc) MassRecovery->NP_Amine Yes (Best Recovery) AcidBase Perform Acid-Base Extraction First MassRecovery->AcidBase No (Impurity Removal) AcidBase->NP_Standard

Figure 2: Acid-Base Extraction Workflow

Caption: Step-by-step chemical filtering to isolate basic amines from neutral impurities.

AcidBaseExtraction Crude Crude Mixture (Amine + Impurities) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash Separation1 Separate Layers AcidWash->Separation1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine Salt) Separation1->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg

Detailed Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (Recommended)

Best for: High recovery, eliminating additives, and protecting acid-sensitive benzyl alcohols.

  • Stationary Phase: Use commercially available KP-NH (Amino) flash cartridges or bulk amino-silica gel.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (or Ethanol for very polar compounds)

    • Note: Do NOT use aldehydes or ketones (like Acetone) as solvents; they react with the amine stationary phase to form imines.

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Solvent A.

  • Loading: Dissolve sample in minimum Solvent A (or DCM if solubility is poor). Avoid acidic loading solvents.

  • Gradient: 0% to 100% B over 10–15 CV.

    • Observation: The amine product usually elutes as a sharp, symmetrical peak without tailing.

Protocol B: "Deactivated" Standard Silica Chromatography

Best for: When specialized columns are unavailable.

  • Mobile Phase Preparation:

    • Prepare DCM/MeOH (9:1) .

    • Add 1% Triethylamine (TEA) or 1% conc. NH₄OH .

    • Tip: If using NH₄OH, ensure miscibility; a small amount of water is tolerated in DCM/MeOH mixtures.

  • Column Pre-treatment (Critical):

    • Flush the silica column with the TEA-containing mobile phase for 2 CVs before loading the sample. This saturates the active silanol sites.

  • Run: Proceed with the gradient.

    • Post-Run: TEA has a high boiling point (89°C). You may need to rotovap at a slightly higher temperature or use an acid wash (if product stability permits) to remove residual TEA, though it is often volatile enough to remove under high vacuum.

Protocol C: Reverse Phase (High pH)

Best for: Very polar amino-benzyl alcohols that do not move on silica.

  • Column: C18 (Octadecyl) functionalized silica.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase:

    • A: Water + Buffer

    • B: Acetonitrile + Buffer

  • Rationale: At pH 10, the amine (pKa ~9-10) is largely unprotonated (neutral). This increases its hydrophobicity, allowing it to retain on the C18 chain and separate from polar impurities [4].

Data & Reference Tables

Table 1: Mobile Phase Additive Comparison
AdditiveConcentrationProsCons
Triethylamine (TEA) 0.5% – 2.0%Excellent tailing suppression; soluble in organic solvents.High boiling point; difficult to remove completely; strong smell.
Ammonium Hydroxide (NH₄OH) 0.5% – 1.0%Volatile; easily removed; "cleaner" NMR.Limited solubility in non-polar solvents (Hexane); requires MeOH/DCM.[3]
Ammonia in MeOH (7N) 1.0% – 5.0%Convenient; no water introduction.Expensive; concentration decreases over time if not sealed well.
Table 2: Stationary Phase Selection Guide
Stationary PhaseSurface pHInteraction MechanismBest For
Standard Silica Acidic (pH ~5)H-Bonding + Ion ExchangeNeutral compounds; requires additives for amines.
Amino (NH₂) Silica Basic (pH ~9)H-Bonding (Weak)Basic amines ; acid-sensitive benzyl alcohols.
C18 (Reverse Phase) NeutralHydrophobicPolar amines; water-soluble compounds.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane on Amino Silica? A: No. Primary amines on the stationary phase will react with ketones (acetone) to form imines (Schiff bases), permanently damaging the column and contaminating your product [1]. Use Ethyl Acetate/Hexane instead.[4]

Q: My benzyl alcohol is turning into a chloride. Why? A: If you are using DCM as a solvent and have any trace acid (or if the silica is very active), the hydroxyl group of the benzyl alcohol can be substituted by chloride. Avoid using HCl during workup if the benzyl position is electron-rich. Use weaker acids (Acetic acid) or stick to the NH₂-Silica protocol which avoids acidic conditions entirely [6].

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA forms an azeotrope with Ethanol. Adding a small amount of Ethanol during rotary evaporation can help drag off the TEA. Alternatively, dry the product under high vacuum (< 1 mbar) for an extended period (overnight).

References

  • Biotage. "Successful Flash Chromatography: Organic Amines." Biotage Resource Center. Link

  • Sorbent Technologies. "Amino Silica Gel Applications and Mechanisms." Sorbent Tech Technical Guide. Link

  • Chromatography Forum. "Severe tailing on column - Troubleshooting Basic Compounds." ChromForum Archives. Link

  • Phenomenex. "High pH Reversed Phase Chromatography for Basic Compounds." Phenomenex Technical Notes. Link

  • LibreTexts Chemistry. "Acid-Base Extraction." Chemistry LibreTexts. Link

  • MDPI. "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine/Acidic Conditions." Molecules, 2024.[5][6] Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Piperidine Methanol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Hygroscopic hydrochloride salts of piperidine methanol and its derivatives are crucial intermediates and active pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Hygroscopic hydrochloride salts of piperidine methanol and its derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in drug development. However, their propensity to absorb atmospheric moisture presents significant challenges in handling, storage, and experimental reproducibility.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the integrity and accurate use of these sensitive compounds in your research.

Understanding the Challenge: The Nature of Hygroscopic Salts

Hygroscopic materials readily attract and retain water molecules from the surrounding environment.[3] For hydrochloride salts of piperidine methanol, this can lead to a cascade of issues:

  • Physical Changes: Moisture absorption can cause the crystalline powder to become sticky, form clumps, or even deliquesce into a liquid, making accurate weighing and transfer difficult.[1][4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4][5]

  • Inaccurate Concentrations: The absorbed water adds to the measured weight, leading to the preparation of solutions with lower-than-intended concentrations of the active compound.[4]

  • Altered Physicochemical Properties: Moisture can impact dissolution rates, crystal structure, and bioavailability, affecting experimental outcomes and the performance of the final drug product.[1][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
"Melting" or "Oiling Out" During Weighing High ambient humidity causing rapid moisture absorption and deliquescence.Primary Solution: Weigh the compound in a controlled environment, such as a glove box with low humidity.[8][9] Alternative: If a glove box is unavailable, work quickly. Use a weighing bottle with a lid, taring the bottle with the lid on. Add the compound, replace the lid immediately, and record the weight.[10] This minimizes exposure to atmospheric moisture. For solution preparation, the entire contents can then be dissolved in a suitable solvent.[8]
Inconsistent or Drifting Balance Readings The sample is actively absorbing moisture from the air, causing its weight to continuously increase.[10]Minimize exposure time. Use a container with a narrow neck to reduce the surface area exposed to the atmosphere.[11] Consider placing a container of desiccant inside the balance chamber to locally reduce humidity.[12]
Clumping and Poor Flowability of the Powder The material has already absorbed some moisture during storage or previous handling.[1]For immediate use: If the clumping is minor, gently break up the aggregates with a spatula inside a low-humidity environment before weighing. For future prevention: Ensure storage containers are tightly sealed and consider adding a desiccant packet. Store in a desiccator or a dry cabinet.[13]
Lower-than-Expected Yields in Reactions Inaccurate weighing due to unaccounted-for water content, leading to a lower molar quantity of the reactant than calculated.Quantify water content: Before use, determine the water content of a representative sample using Karl Fischer titration or Thermogravimetric Analysis (TGA).[12] Adjust the mass of the hygroscopic salt used in the reaction based on the measured water content to ensure the correct molar stoichiometry.
Precipitation or Cloudiness in Solution For hydrochloride salts, changes in pH or the "common-ion effect" can reduce solubility, especially in acidic media.[14][15]pH Adjustment: Ensure the pH of your solvent system is suitable for maintaining the solubility of the salt. Buffering the solution may be necessary. Solvent Selection: Test the solubility in a range of appropriate solvents. For some highly hygroscopic salts, co-solvents or the introduction of specific solvents can sometimes stabilize the salt form and improve solubility.[16][17]
Degradation of the Compound Over Time in Storage Improper storage conditions leading to hydrolysis or other chemical degradation pathways.[5]Optimal Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[18] A desiccator or a humidity-controlled dry cabinet is highly recommended.[1] For long-term storage, consider refrigeration (2-8°C), ensuring the container is brought to room temperature before opening to prevent condensation.[19]

Experimental Protocols: Best Practices in Handling

Adhering to standardized protocols is crucial for obtaining reliable and reproducible results.

Protocol 1: Accurate Weighing of a Hygroscopic Piperidine Methanol HCl Salt
  • Environment Preparation: If available, perform all manipulations within a glove box maintained at a low relative humidity (RH). If not, work in a draft-free area with the lowest possible ambient humidity.[9][12]

  • Container Preparation: Select a clean, dry glass weighing bottle with a ground-glass stopper or a screw-cap vial.

  • Tare the Container: Place the closed weighing bottle on the analytical balance and tare the weight.

  • Transfer the Compound: Briefly remove the stopper and, using a clean, dry spatula, quickly transfer an approximate amount of the hygroscopic salt into the bottle. Immediately replace the stopper.

  • Record the Weight: Note the weight of the bottle with the compound. The difference between this and the tared weight is the mass of your compound.

  • Dissolution and Transfer: If preparing a solution, add the desired solvent directly to the weighing bottle. Once dissolved, quantitatively transfer the solution to your reaction vessel. Rinse the weighing bottle with additional solvent and add the rinsings to the reaction vessel to ensure a complete transfer.[10]

Protocol 2: Determination of Water Content by Karl Fischer Titration
  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the hygroscopic salt into a gas-tight syringe or a sealed sample vial.

  • Titration: Quickly and carefully introduce the sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.

  • Calculation: Use the determined water content to correct the weight of the compound for subsequent experiments. For example, if the water content is 5%, a 100 mg sample contains only 95 mg of the active compound.

Visualizing the Workflow: Decision-Making for Handling

The following diagram illustrates the logical steps to take when working with a hygroscopic piperidine methanol hydrochloride salt.

Hygroscopic_Salt_Workflow cluster_prep Preparation & Characterization cluster_handling Handling & Weighing cluster_application Application cluster_storage Storage receive Receive Hygroscopic Salt assess Assess Hygroscopicity (Literature/SDS Review) receive->assess kf_tga Determine Water Content? (e.g., Karl Fischer, TGA) assess->kf_tga correct_mass Correct Mass for Water Content kf_tga->correct_mass Yes weigh_env Select Weighing Environment kf_tga->weigh_env No correct_mass->weigh_env glovebox Glove Box / Dry Room weigh_env->glovebox Controlled benchtop Open Bench (Rapidly) weigh_env->benchtop Uncontrolled weigh Weigh Compound (Using Weighing Bottle) glovebox->weigh benchtop->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Proceed with Reaction/ Analysis dissolve->reaction store Store Remainder reaction->store desiccator Tightly Sealed Container in Desiccator/Dry Cabinet store->desiccator

Caption: Decision workflow for handling hygroscopic salts.

Frequently Asked Questions (FAQs)

Q1: The Safety Data Sheet (SDS) for my piperidine methanol derivative doesn't explicitly state it's hygroscopic, but it's a hydrochloride salt. Should I assume it is?

A: Yes, it is a prudent assumption. Many hydrochloride salts of organic bases are hygroscopic to some degree.[14] The absence of this information on an SDS may mean it hasn't been determined or is considered non-critical by the supplier.[2][4] It is always best practice to handle new hydrochloride salts as if they are hygroscopic until you can establish their properties in your laboratory environment.

Q2: Can I dry a hygroscopic piperidine methanol HCl salt in a vacuum oven if it has absorbed moisture?

A: This should be approached with caution. While gentle heating under vacuum can remove adsorbed water, you must consider the thermal stability of your specific compound.[20] Some hydrochloride salts can be unstable at elevated temperatures and may decompose or lose HCl gas.[15][21] Before attempting to dry the bulk material, it is advisable to perform a small-scale test and analyze the sample afterward (e.g., by NMR or LC-MS) to ensure no degradation has occurred. Always consult available literature for the thermal stability of your compound.

Q3: I prepared a stock solution of a hygroscopic piperidine methanol HCl salt. How should I store it, and is it stable?

A: The stability of the solution depends on the specific compound and the solvent. In general, solutions can be less stable than the solid-state material.[22] For storage, use a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress. Store at a low temperature (e.g., 2-8°C or -20°C), protected from light. It is crucial to perform a stability study on your stock solution to determine its shelf-life under your storage conditions.[13] This can involve periodic analysis by a suitable method like HPLC to check for degradation products.

Q4: Does the crystallinity of the salt affect its hygroscopicity?

A: Yes, significantly. Amorphous materials generally have a higher surface area and are more disordered, making them more prone to moisture absorption than their crystalline counterparts.[2][22] If you observe lot-to-lot variability in the hygroscopic behavior of your compound, it could be due to differences in crystallinity or particle size.[2] Techniques like X-ray powder diffraction (XRPD) can be used to characterize the solid form of the material.[6]

Q5: Are there alternative salt forms I could consider that are less hygroscopic?

A: Absolutely. Salt selection is a critical part of drug development.[15] While hydrochloride salts are common due to their ability to enhance solubility, other counter-ions can be used to form salts with lower hygroscopicity.[23] This process, known as salt screening, involves reacting the parent molecule with various acids (e.g., mesylate, tosylate, citrate) and evaluating the physicochemical properties of the resulting salts.[15] If hygroscopicity is a persistent issue, exploring alternative salt forms is a recommended strategy.

References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google Cloud.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (2025, November 19). Advanced Damp.
  • Tips & Tricks: Weighing. (n.d.). University of Rochester Department of Chemistry.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn.
  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). American Pharmaceutical Review.
  • The use of Moisture Meters. (n.d.). HQN.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. (2022, September 22). DR-NTU, Nanyang Technological University.
  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019, March 15). Dryabode.
  • Hygroscopic Salt Behaviour. (n.d.). Sussex Damp Experts.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets.
  • Hydrochloric Acid Stability Requirements in Development Phases. (2025, July 2). Patsnap Eureka.
  • Hygroscopic Salts. (n.d.). Sussex Damp Experts.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Sensors and Materials.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • What techniques are used to dry salts in the lab? (n.d.). TutorChase.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). PubMed.
  • Drying salts with HCl solution. (2023, September 5). Chemistry Stack Exchange.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Taylor & Francis Online.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (n.d.). ResearchGate.
  • Treatment of Hygroscopic Salts. (2023, October 8). damp.aï.
  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit.
  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
  • Stability of 1-(Chlorocarbonyl)piperidine-d10 derivatives during sample storage. (n.d.). BenchChem.
  • Hygroscopic Salts. (2019, June 25). Designing Buildings.
  • Hygroscopic Salts. (n.d.). INSITU Building Preservation.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021, March 23). PMC.
  • Effect of Humidity Level on Tablet Stability. (2018, September 16). Pharmaguideline.
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017, December 4). PubMed.
  • Working with Hazardous Chemicals. (2009, April 15). Organic Syntheses.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (n.d.). The Royal Society of Chemistry.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, August 22). MDPI.
  • 3-Piperidinemethanol. (n.d.). ECHEMI.
  • Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses: A longitudinal time series statistical analysis. (2025, September 20). ResearchGate.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of Piperidine-2-Methanol Derivatives

Topic: Determining enantiomeric excess (ee) of chiral piperidine-2-methanol derivatives Content Type: Comparative Technical Guide Executive Summary Piperidine-2-methanol (Pip-2-MeOH) represents a unique analytical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining enantiomeric excess (ee) of chiral piperidine-2-methanol derivatives Content Type: Comparative Technical Guide

Executive Summary

Piperidine-2-methanol (Pip-2-MeOH) represents a unique analytical challenge in chiral chemistry. As a secondary amine with a primary alcohol and no significant chromophore, it is invisible to standard UV detection (>210 nm) and prone to severe peak tailing on silica-based columns due to the basic nitrogen.

This guide objectively compares the two industry-standard methodologies for determining the enantiomeric excess (ee) of Pip-2-MeOH: Chiral HPLC via N-Benzoylation (the Quality Control standard) and


F-NMR via Mosher’s Acid Derivatization  (the R&D rapid screening standard).

Method A: Chiral HPLC with Pre-column Derivatization

Best For: Final Quality Control (QC), validation, and high-precision (>99.5% ee) measurements.

The "Chromophore Problem" & Solution

Direct injection of Pip-2-MeOH is chemically unsound for precise quantification. The lack of a


-system renders UV detection impossible, and the polar amino-alcohol functionality leads to irreversible adsorption on polysaccharide columns.
The Fix: N-Benzoylation. This single step introduces a strong UV chromophore (

nm) and masks the basic nitrogen, dramatically improving peak shape.
Experimental Protocol: N-Benzoylation
  • Reagents: Benzoyl chloride (BzCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10 mg Pip-2-MeOH in 1.0 mL DCM.

    • Add 2.0 eq TEA, followed by 1.1 eq BzCl at 0°C.

    • Stir for 30 mins at RT. (Reaction is instantaneous for the amine; alcohol esterification is slower and usually negligible under these mild conditions, yielding primarily the N-benzoyl product).

    • Quench with 1M NaHCO

      
      , extract with DCM, and dry over Na
      
      
      
      SO
      
      
      .
    • Crucial Step: Dilute the crude oil in Mobile Phase (IPA/Hexane) to approx. 0.5 mg/mL for injection.

Chromatographic Conditions

The N-benzoyl derivative separates exceptionally well on amylose-based stationary phases.

ParameterCondition
Column Chiralpak AD-H (or IA) (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Performance Data
  • Retention Times: (R)-isomer typically elutes at ~8-10 min; (S)-isomer at ~12-15 min (depending on specific column age).

  • Selectivity (

    
    ):  Typically > 1.2.
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
  • Limit of Detection: < 0.1% of minor enantiomer.

Method B: F-NMR Analysis (Mosher's Acid)

Best For: In-process monitoring, rapid R&D screening, and when HPLC method development is too time-consuming.

The Principle

Reacting Pip-2-MeOH with a chiral derivatizing agent (CDA) converts enantiomers into diastereomers. Using


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we utilize

F-NMR
.[1] The trifluoromethyl group (

) provides a distinct, clean singlet for each diastereomer, avoiding the complex splitting patterns often seen in

H-NMR.
Experimental Protocol: N,O-Bis-Derivatization

Because Pip-2-MeOH has two nucleophiles (NH and OH), partial reaction creates a mixture of amides and esters, complicating the spectrum. We force the reaction to the bis-derivative .

  • Reagents: (R)-(-)-MTPA-Cl, Pyridine, CDCl

    
    .[1]
    
  • Procedure:

    • Dissolve 5 mg Pip-2-MeOH in 0.6 mL CDCl

      
       directly in a vial.
      
    • Add 20 µL Pyridine (excess).

    • Add 15 µL (R)-(-)-MTPA-Cl (approx 2.5 eq).

    • Shake for 15 mins.

    • Transfer to NMR tube.[1] No workup required.

Data Interpretation
  • Signal: You will see two singlets in the

    
    F region (approx -68 to -72 ppm).
    
  • Quantification: Integrate the two

    
     peaks.[2]
    
  • Separation (

    
    ):  Typically 0.05 – 0.15 ppm separation between diastereomers.
    

Comparative Analysis Summary

FeatureMethod A: Chiral HPLC (N-Bz)Method B:

F-NMR (Mosher)
Accuracy High (

0.1%)
Moderate (

1-2%)
Throughput 20-30 mins/sample10 mins/sample
Development Time High (Requires column screening)Zero (Universal reagent)
Cost High (Solvents, Columns)Low (Reagent only)
Limitations Requires reference standard for peak IDRequires high purity amine (impurities confuse spectra)

Visualization: Experimental Workflows

Workflow Diagram

The following diagram illustrates the decision logic and workflow for both methods.

G Start Crude Chiral Piperidine-2-Methanol Decision Select Analysis Goal Start->Decision HPLC_Path QC / High Precision Needed Decision->HPLC_Path Validation NMR_Path Rapid Screen / R&D Decision->NMR_Path Speed Deriv Derivatization: Add BzCl + TEA (DCM) HPLC_Path->Deriv Workup Workup: NaHCO3 Wash -> Dry Deriv->Workup Inject Inject on Chiralpak AD-H (Hex/IPA 90:10) Workup->Inject Result_HPLC Result: UV Chromatogram (254nm) Inject->Result_HPLC Mix In-situ Reaction: Add (R)-MTPA-Cl + Pyridine NMR_Path->Mix Analyze Acquire 19F-NMR (No Workup) Mix->Analyze Result_NMR Result: Split CF3 Singlets Analyze->Result_NMR

Figure 1: Decision matrix and procedural workflow for HPLC vs. NMR analysis.

Signal Interpretation Logic (NMR)

How to validate the NMR result to ensure the reaction went to completion.

G Sample NMR Sample (Bis-Mosher) CheckH Check 1H-NMR (3-4 ppm region) Sample->CheckH Incomplete Broad/Multiple OCH3 peaks? CheckH->Incomplete Yes (Mixture) Complete Clean Doublets? CheckH->Complete Yes (Pure) Action_Add Add more MTPA-Cl & Heat (40°C) Incomplete->Action_Add Action_F Acquire 19F-NMR Complete->Action_F Action_Add->CheckH

Figure 2: Self-validating logic for Mosher's ester analysis to prevent false readings from incomplete derivatization.

References

  • BenchChem. (2025).[1][3][4][5] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. BenchChem Comparison Guides. Link

  • Phenomenex. (2024). Chiral HPLC Method Development Guide: Strategies for Amine Separations. Phenomenex Technical Resources. Link

  • Sigma-Aldrich (MilliporeSigma). (2023). Strategies for Chiral HPLC Method Development: Polar Ionic Mode and Derivatization. Sigma-Aldrich Application Notes. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[6] Configuration of the Alpha-Methoxy-Alpha-(Trifluoromethyl)phenylacetic Acid. Journal of the American Chemical Society.[2] Link

  • Ali, I., et al. (2006).[7] Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Binding Affinity Against Known Sigma Receptor Ligands

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the binding affinity of novel compounds against established sigma receptor ligands. B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the binding affinity of novel compounds against established sigma receptor ligands. By synthesizing technical accuracy with field-proven insights, this document will detail the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

The Critical Role of Sigma Receptors in Drug Discovery

Sigma receptors, comprising the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are unique, primarily endoplasmic reticulum (ER) membrane-associated proteins that have garnered significant attention in drug discovery.[1] Implicated in a wide range of central nervous system disorders, including Alzheimer's disease and motor control conditions like Amyotrophic Lateral Sclerosis (ALS), they represent promising therapeutic targets.[1] A number of well-known drugs, such as the antipsychotic haloperidol and the opioid analgesic (+)-pentazocine, bind to these receptors.[1]

Accurate determination of binding affinity is a cornerstone of the drug discovery and development process. It provides crucial insights into how a compound interacts with its biological target, which is fundamental for target validation and lead optimization.[2] This guide will walk through the essential techniques and best practices for generating reliable and reproducible binding affinity data for sigma receptor ligands.

Key Methodologies for Assessing Binding Affinity

Several biophysical and biochemical techniques are available for quantifying the interaction between a ligand and its target receptor. The choice of assay format is critical and depends on the specific research objectives, the nature of the target, and available resources.[2][3] Here, we will focus on three widely used and robust methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a traditional and highly sensitive method for measuring binding interactions quantitatively.[2][4] They are considered the gold standard for determining the affinity of a ligand for its receptor.[4] These assays utilize a radiolabeled ligand to directly measure its binding to the receptor.

There are two primary types of radioligand binding experiments:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[4]

  • Competition Assays: These experiments are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[4]

This protocol describes the determination of the inhibition constant (Ki) of a test compound for the sigma-1 receptor using [3H]-(+)-pentazocine as the radioligand.[5]

Materials:

  • Guinea pig liver membrane preparation (a rich source of sigma-1 receptors)[5][6]

  • [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol)[5]

  • Unlabeled (+)-pentazocine (for determining non-specific binding)

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI)[7]

  • Scintillation fluid

  • Microplate scintillation counter

  • Filtration apparatus (cell harvester)

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize frozen guinea pig liver tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of [3H]-(+)-pentazocine (near its Kd, ~10 nM), and varying concentrations of the unlabeled test compound.[5][7]

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM haloperidol or 10 µM (+)-pentazocine) to saturate all specific binding sites.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Caption: General workflow for an SPR binding analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a biophysical technique that directly measures the heat changes associated with a binding event. [9]It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), stoichiometry (n), and enthalpy change (ΔH). [9]From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. [10]This detailed thermodynamic information can provide valuable insights into the driving forces of the binding interaction. [11]

Materials:

  • Isothermal titration calorimeter (e.g., MicroCal™ iTC200) [12]* Purified, soluble sigma-1 receptor

  • Test compound (ligand)

  • Dialysis buffer

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the purified sigma-1 receptor against the final assay buffer to minimize buffer mismatch effects. [13] * Dissolve the test compound in the exact same buffer from the dialysis. [13] * Accurately determine the concentrations of both the receptor and the ligand. [13] * Degas both solutions to prevent air bubbles from interfering with the measurement. [14]2. Instrument Setup:

    • Load the receptor solution into the sample cell of the calorimeter. [12] * Load the ligand solution into the injection syringe. [12] * Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell. [12] * Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to receptor).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). [12]

Caption: Overview of an Isothermal Titration Calorimetry experiment.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a direct comparison of the binding affinities of the test compound with known reference ligands.

Table 1: Comparative Binding Affinities of Sigma Receptor Ligands

CompoundReceptor SubtypeAssay MethodAffinity (Ki/KD, nM)Reference
Test Compound X σ1Radioligand Binding[Insert Value][Internal Data]
Test Compound X σ2Radioligand Binding[Insert Value][Internal Data]
Haloperidolσ1Radioligand Binding3.4[15]
Haloperidolσ2Radioligand Binding5.3[15]
(+)-Pentazocineσ1Radioligand Binding2.9[15]
(+)-Pentazocineσ2Radioligand Binding15,600[15]
1,3-di-o-tolylguanidine (DTG)σ1Radioligand Binding15.1[15]
1,3-di-o-tolylguanidine (DTG)σ2Radioligand Binding21.2[16]
Siramesineσ2Radioligand Binding0.16[17]
Ifenprodilσ2Radioligand Binding28[17]

Note: Affinity values can vary depending on the specific assay conditions and tissue/cell preparation used. It is crucial to perform experiments with reference compounds under the same conditions as the test compound for a valid comparison.

Conclusion: Ensuring Scientific Integrity and Rigor

Benchmarking the binding affinity of novel compounds against known sigma receptor ligands is a critical step in the drug discovery process. By employing robust and well-validated methodologies such as radioligand binding assays, SPR, and ITC, researchers can generate high-quality, reproducible data. Adherence to best practices in assay development, including careful optimization of experimental conditions and rigorous data analysis, is paramount for ensuring the scientific integrity of the findings. [3]This guide provides a foundational framework to assist scientists in designing and executing these crucial experiments, ultimately contributing to the development of novel and effective therapeutics targeting sigma receptors.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Infinix Bio. (2024). Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Infinix Bio. [Link]

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  • Ragoza, M., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living journal of computational molecular science, 2(1), 12345. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • BCF. (n.d.). BCF iTC200 protocol. University of Texas at Austin. [Link]

  • Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 164(2b), 679–690. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences of the United States of America, 114(24), E4826–E4835. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cytiva. (2022). Working with liposomes and membrane proteins in Biacore™ systems. Cytiva. [Link]

  • Wheeler, K. T., et al. (2010). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current medicinal chemistry, 17(21), 2257–2272. [Link]

  • Kise, M., et al. (2017). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 58(1), 27-34. [Link]

  • Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 164(2b), 679-690. [Link]

  • Chu, U. B., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Molecules (Basel, Switzerland), 20(5), 8811–8827. [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 247. [Link]

  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science (New York, N.Y.), 323(5916), 934–937. [Link]

  • Wang, S., et al. (2012). Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. Theranostics, 2(7), 674–685. [Link]

  • Furedi, G., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 25(18), 4165. [Link]

  • Kim, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. TA Instruments. [Link]

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  • Wikipedia. (2024). Sigma-2 receptor. Wikipedia. [Link]

  • Wikipedia. (2024). Sigma receptor. Wikipedia. [Link]

  • Cytiva. (n.d.). Biacore SPR for interaction analysis in research. Cytiva. [Link]

  • Kim, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15998. [Link]

  • Drug Discovery Online. (n.d.). Biacore™ Concentration And Ligand-Binding Analyses In Late-Stage Development And Quality Control Of Biotherapeutics. Drug Discovery Online. [Link]

  • Squarespace. (2021). MICROCAL Isothermal Titration Calorimeter. Squarespace. [Link]

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Safety & Regulatory Compliance

Safety

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol proper disposal procedures

Topic: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Executive Safety Directive

From the Desk of the Senior Application Scientist: Handling [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol requires a departure from generic organic waste protocols. As a halogenated piperidine derivative, this compound presents a dual-challenge: alkalinity derived from the piperidine ring and halogenated toxicity from the chloro-benzyl moiety.[1]

The Critical Error to Avoid: Do not dispose of this compound in standard "Non-Halogenated" organic solvent streams. Doing so violates EPA compliance regarding halogen content and risks the formation of dioxins during improper incineration. Furthermore, due to the basic nitrogen, mixing this directly with acidic waste streams can generate dangerous exothermic heat.[1]

Chemical Profile & Hazard Characterization

Before disposal, you must validate the physical state and hazard profile of the specific lot in your custody.[1]

PropertySpecification / Hazard Logic
Chemical Class Halogenated Nitrogenous Heterocycle
Functional Groups Piperidine (Secondary Amine - Basic), Benzyl Chloride (Halogenated)
Physical State Typically Solid (Low-melting solid or oil depending on purity/salt form)
Acidity/Basicity Basic (pKa ~9-10 for piperidine nitrogen).[1] Incompatible with Acids.
Disposal Stream Halogenated Organic Waste (Strict Segregation)
RCRA Status Not P-listed. Regulated by characteristic (Toxicity/Ignitability if in solvent).

Waste Segregation Workflow

The following decision tree illustrates the logic required to determine the correct waste stream. This prevents cross-contamination and ensures compliance with incineration standards.

Waste_Segregation Start Start: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol Waste State_Check Is the waste Solid or Liquid? Start->State_Check Is_Dissolved Is it dissolved in solvent? State_Check->Is_Dissolved Liquid/Solution Solid_Bin Solid Waste Bin (Label: Halogenated Toxic Solid) State_Check->Solid_Bin Solid (Pure/Precipitate) Solvent_Type Identify Solvent Type Is_Dissolved->Solvent_Type Yes Halo_Stream Halogenated Organic Waste Stream Solvent_Type->Halo_Stream Contains Halogens (DCM, Chloroform) Solvent_Type->Halo_Stream Non-Halogenated (MeOH, DMSO) *Must still go to Halo stream due to solute* NonHalo_Stream STOP: Do NOT Use Non-Halogenated Stream Solvent_Type->NonHalo_Stream Incorrect Classification

Figure 1: Logic flow for segregating halogenated piperidine derivatives. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute mandates the Halogenated stream.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock or synthesized solids.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid into the container. Do not generate dust.[2][3][4][5][6][7]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the jar in a clear plastic bag to contain potential leakage before placing it in the satellite accumulation area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solutions containing the compound.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If Basic (pH > 8): Ensure the receiving waste container does not contain strong acids.

    • If Acidic: The piperidine ring is likely protonated (salt form). This is stable for disposal.[7]

  • Stream Selection: Pour into the Halogenated Organic Waste carboy.

    • Why? Even if the solvent is Ethanol (non-halogenated), the chlorine atom on the benzyl ring requires the waste incinerator to run at higher temperatures (typically >1100°C) with scrubbers to capture HCl gas and prevent dioxin formation.[1]

  • Log Entry: Record the volume and estimated concentration on the waste log sheet immediately.

Spill Management & Emergency Contingency

In the event of a spill, rapid containment is necessary to prevent the compound from entering drains (aquatic toxicity risk).[1]

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile, Goggles, N95 if dust) Alert->PPE Contain 3. Containment (Vermiculite/Sand berm) PPE->Contain Absorb 4. Absorption (Do NOT use paper towels for large spills) Contain->Absorb Clean 5. Solvent Wash (Ethanol/Acetone wipe) Absorb->Clean Dispose 6. Disposal (Seal in bag -> Hazardous Tag) Clean->Dispose

Figure 2: Emergency response workflow for spills involving chlorinated amine intermediates.

Spill Cleanup Procedure:

  • Isolate: Mark the area.

  • Absorb: Use vermiculite or dry sand. Avoid combustible materials (like sawdust) if the compound is dissolved in an oxidizer-incompatible solvent.

  • Decontaminate: After sweeping up the absorbent, wipe the surface with an ethanol-soaked pad to solubilize residual organic traces.

  • Disposal: Place all absorbent materials and wipes into a heavy-duty plastic bag, seal it, and tag it as "Debris contaminated with Halogenated Toxic Material." [1]

Regulatory Compliance (RCRA & EPA)

While this specific CAS is not a "P-listed" acutely hazardous waste, it falls under strict regulatory categories due to its chemical structure.[1]

  • Waste Code Determination:

    • If the waste solution is ignitable (Flash point <60°C): D001

    • If the waste is corrosive (pH >12.5 or <2): D002 [8]

    • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, it triggers F001/F002 codes.[1]

  • Incineration Requirement: The presence of the Chlorine atom (Cl) mandates that this waste be directed to a facility capable of handling halogenated loads to ensure complete combustion and acid gas scrubbing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2023).[9] Safety Data Sheet: (1-Benzyl-4-piperidyl)methanol (Structural Analog Guidance).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

An In-Depth Operational and Safety Protocol for Drug Development Professionals As researchers and scientists at the forefront of drug discovery, the safe handling of novel chemical entities is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Operational and Safety Protocol for Drug Development Professionals

As researchers and scientists at the forefront of drug discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of [1-(3-chloro-benzyl)-piperidin-2-yl]-methanol. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile: A Logic-Driven Approach

General principles for handling organic substances recommend the use of personal protective equipment (PPE) such as safety goggles, closed shoes, a lab coat, and nitrile gloves.[1] Furthermore, given the presence of a chlorine atom, this compound is classified as a halogenated organic compound, which requires specific disposal procedures due to its potential toxicity upon inhalation and ingestion.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate potential exposure. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[2] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1][4]Prevents direct skin contact, which could lead to irritation or absorption of the compound.[5] The choice of glove material should be based on the specific solvent used with the compound.
Body Protection A flame-resistant lab coat worn fully buttoned.Provides a removable barrier to protect skin and personal clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood.[6][7]Minimizes the risk of inhaling the compound, which could cause respiratory tract irritation.[5]

Operational Workflow: From Benchtop to Disposal

The following step-by-step guide provides a clear workflow for the safe handling and disposal of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.

I. Pre-Experiment Preparation
  • Hazard Assessment : Before beginning any work, conduct a thorough hazard assessment for the planned experiment.[3] This should include a review of the potential risks associated with all chemicals being used.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification. All handling of the solid compound and its solutions should be performed within a fume hood to minimize inhalation exposure.[1]

  • Gather Materials : Assemble all necessary PPE, glassware, and spill cleanup materials before handling the chemical.

II. Handling the Compound
  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • In Solution :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed when not in use.[4]

III. Post-Experiment Procedures
  • Decontamination :

    • Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

    • Properly clean all glassware.

  • Doffing PPE :

    • Remove gloves first, turning them inside out to trap any contamination.

    • Remove lab coat, followed by eye and face protection.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

IV. Disposal Plan

As a halogenated organic compound, [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol and any materials contaminated with it must be disposed of as hazardous waste.[1][8]

  • Liquid Waste : Collect all liquid waste containing the compound in a designated, properly labeled "Halogenated Organic Waste" container.[1][9][10]

  • Solid Waste : All solid waste, including contaminated gloves, weighing papers, and disposable labware, must be collected in a labeled, sealed plastic bag or container for solid hazardous waste.[11]

  • Segregation : Do not mix halogenated waste with non-halogenated organic waste.[8][9] This is crucial for proper disposal and to avoid potentially dangerous chemical reactions.

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_start Start: New Experiment hazard_assessment Conduct Hazard Assessment prep_start->hazard_assessment verify_hood Verify Fume Hood Function hazard_assessment->verify_hood gather_ppe Gather All Necessary PPE & Materials verify_hood->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe handle_in_hood Weigh & Transfer in Fume Hood don_ppe->handle_in_hood in_solution Prepare Solution in Hood handle_in_hood->in_solution decontaminate Decontaminate Work Area & Glassware in_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste Streams wash_hands->segregate_waste liquid_waste Liquid Waste: Halogenated Organics Container segregate_waste->liquid_waste solid_waste Solid Waste: Contaminated Materials Bag segregate_waste->solid_waste experiment_end Experiment Complete liquid_waste->experiment_end End of Process solid_waste->experiment_end End of Process

Caption: Workflow for Handling [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][12]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

By adhering to these protocols, researchers can confidently and safely work with [1-(3-chloro-benzyl)-piperidin-2-yl]-methanol, ensuring both personal safety and the integrity of their research.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of South Carolina. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • OSHA Regulations for Chemical Protective Clothing. International Enviroguard. (2019, April 8). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory. Lab Manager. (2025, December 2). [Link]

  • Mastering OSHA PPE Guidelines for Workplace Safety. Horton Group. (2024, February 26). [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C. (2012, May 30). [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). [Link]

  • School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Office of Research Safety, The George Washington University. [Link]

  • Safety Data Sheet - tert-Butyl [4-[2-(trifluoromethyl)benzyl]piperidin-4-yl]methylcarbamate. KISHIDA CHEMICAL CO., LTD. (2022, February 1). [Link]

  • SAFETY DATA SHEET - Benzyl alcohol. Merck Millipore. (2025, July 23). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol
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[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol
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